UA62784

Übersicht

Beschreibung

UA 62784 ist eine neuartige Fluorenon-Verbindung mit signifikanter inhibitorischer Aktivität gegen das Zentromerprotein E-Kinesin-ähnliche Protein. Es wurde aufgrund seiner Selektivität in isogenen Pankreaskarzinomzellinien mit einer Deletion des DPC4-Gens identifiziert. UA 62784 verursacht eine mitotische Arretierung durch Hemmung der Chromosomenkongression an der Metaphaseplatte, wahrscheinlich durch Hemmung der mikrotubuli-assoziierten ATPase-Aktivität des Zentromerproteins E .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von UA 62784 beinhaltet die Herstellung von Fluorenon-Derivaten. Die spezifischen Synthesewege und Reaktionsbedingungen sind nicht allgemein veröffentlicht, aber sie beinhalten im Allgemeinen die Bildung der Fluorenon-Kernstruktur, gefolgt von einer Funktionalisierung, um die gewünschten Substituenten einzuführen .

Industrielle Produktionsverfahren

Es ist wahrscheinlich, dass die Produktion Standardtechniken der organischen Synthese beinhaltet, einschließlich der Verwendung von Hochdurchsatz-Screening, um die Aktivität der Verbindung zu identifizieren und zu optimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

UA 62784 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Der Fluorenon-Kern kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Fluorenon-Struktur modifizieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die spezifischen Bedingungen hängen von der gewünschten Modifikation des Fluorenon-Kerns ab .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Fluorenon-Derivate mit veränderter biologischer Aktivität. Diese Modifikationen können die inhibitorische Aktivität der Verbindung gegen Zentromerprotein E verstärken oder verringern .

Wissenschaftliche Forschungsanwendungen

Cytotoxicity Against Pancreatic Cancer Cells

UA62784 was isolated through a high-throughput screening process aimed at identifying compounds that selectively target pancreatic cancer cells with DPC4 deletions. The compound exhibited varying levels of cytotoxicity across different pancreatic cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| MiaPaCa | 43.25 ± 4.03 |

| Panc-1 | 85 ± 7.07 |

| BxPC3 | 103.8 ± 14 |

| Fibroblast | >50,000 |

The MiaPaCa cell line was found to be the most sensitive to this compound, while fibroblast cells showed significantly higher resistance .

Induction of Apoptosis

Flow cytometry analysis demonstrated that treatment with this compound at concentrations above 500 nM resulted in apoptosis rather than necrosis in pancreatic cancer cells. The compound's ability to induce apoptosis was confirmed by Annexin V-FITC staining, indicating that the mechanism of action involves triggering apoptotic pathways following mitotic arrest .

Study on HeLa Cells

In additional studies involving HeLa cells, this compound was shown to delay mitosis and promote apoptosis effectively. When exposed to various concentrations of this compound for periods ranging from 12 to 48 hours, HeLa cells exhibited significant mitotic arrest and increased apoptotic markers .

Recovery from Mitotic Arrest

Research indicated that the G2/M arrest induced by this compound is reversible. For instance, MiaPaCa cells treated with 100 nM this compound for 8 hours displayed significant recovery within 3 hours after washing out the drug, suggesting potential therapeutic windows for treatment applications .

Potential Therapeutic Applications

Given its mechanism of action and efficacy against specific cancer cell lines, this compound holds promise as a therapeutic agent in oncology:

- Pancreatic Cancer : Its selective cytotoxicity against DPC4-deleted pancreatic carcinoma makes it a candidate for targeted therapies.

- Combination Therapies : The compound exhibits additive effects when used alongside other microtubule inhibitors like vinblastine, indicating potential for combination therapies to enhance treatment efficacy and overcome resistance mechanisms associated with traditional chemotherapeutics .

Wirkmechanismus

UA 62784 exerts its effects by inhibiting the microtubule-associated ATPase activity of centromere protein E. This inhibition prevents the formation of a functional bipolar spindle during mitosis, leading to mitotic arrest and subsequent cell death. The compound specifically targets the motor domain of centromere protein E, which is essential for its activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gemcitabin: Ein Nukleosid-Analogon, das als Chemotherapeutikum für Pankreaskarzinom eingesetzt wird.

Einzigartigkeit

UA 62784 ist einzigartig aufgrund seiner selektiven Zytotoxizität gegenüber DPC4-gelöschten Pankreaskarzinomzellen und seiner spezifischen Hemmung des Zentromerproteins E. Im Gegensatz zu anderen Verbindungen beeinflusst UA 62784 nicht direkt die Tubulinpolymerisation, sondern wirkt indirekt, um die Bildung einer normalen bipolaren Spindel zu verhindern .

Biologische Aktivität

UA62784 is a synthetic small molecule identified as a potent inhibitor of the CENP-E kinesin-like protein, which plays a crucial role in mitotic spindle assembly and chromosome segregation. Its biological activity has been extensively studied, particularly in the context of pancreatic cancer, where it demonstrates significant antitumor effects.

This compound functions primarily by inhibiting the microtubule-associated ATPase activity of CENP-E, leading to reversible cell cycle arrest in the G2/M phase. This compound does not affect tubulin polymerization directly but disrupts the dynamics necessary for proper spindle formation, resulting in apoptosis of cancer cells.

- Cell Cycle Arrest : this compound induces a G2/M arrest in various pancreatic cancer cell lines (MiaPaCa, BxPC3, Panc-1) within 12 hours of treatment. The concentration required for this effect varies among cell lines, with MiaPaCa cells showing sensitivity at 100 nM and BxPC3 and Panc-1 requiring higher doses (300 nM) .

- Apoptosis Induction : Flow cytometry analysis using Annexin V-FITC and propidium iodide staining confirmed that this compound-treated cells exhibited signs of apoptosis at concentrations above 500 nM after 24 hours .

Case Studies and Experimental Data

A comprehensive study involving multiple pancreatic cancer cell lines revealed that this compound effectively halts cell proliferation by inducing apoptosis while maintaining the integrity of normal cells. The following table summarizes key findings from various studies:

| Cell Line | Concentration (nM) | Time (hours) | Effect | Outcome |

|---|---|---|---|---|

| MiaPaCa | 100 | 12 | G2/M Arrest | Reversible after wash |

| BxPC3 | 300 | 12 | G2/M Arrest | Continued cycling post-treatment |

| Panc-1 | 300 | 36 | G2/M Arrest | Minor accumulation of 8n cells |

| All Lines | ≥500 | 24 | Apoptosis | Confirmed via flow cytometry |

Detailed Mechanistic Insights

The mechanism by which this compound induces cell cycle arrest involves several key processes:

- Microtubule Dynamics : this compound disrupts the normal assembly and disassembly of microtubules, essential for mitotic spindle formation. This disruption prevents proper chromosome alignment and segregation during mitosis .

- Apoptotic Pathways : The induction of apoptosis is mediated through mitochondrial pathways, affecting proteins such as Bcl-xL and Bax, and activating caspases involved in the apoptotic cascade .

- Reversibility of Arrest : Notably, the G2/M arrest caused by this compound is reversible upon removal of the drug, indicating potential therapeutic applications where transient inhibition could allow normal cell recovery while targeting cancerous cells .

Eigenschaften

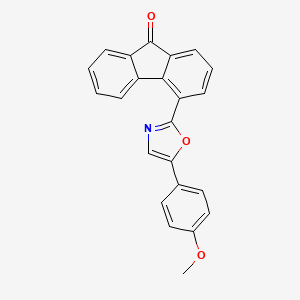

IUPAC Name |

4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]fluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO3/c1-26-15-11-9-14(10-12-15)20-13-24-23(27-20)19-8-4-7-18-21(19)16-5-2-3-6-17(16)22(18)25/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVICLWPFAQYZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C4C5=CC=CC=C5C(=O)C4=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391982 | |

| Record name | UA62784 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313367-92-9 | |

| Record name | UA62784 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UA62784 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.